molecular formula C10H8BrN3O B2493142 6-Bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one CAS No. 2091941-50-1

6-Bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B2493142
CAS No.: 2091941-50-1
M. Wt: 266.098
InChI Key: HHCCYPCIZWPRGG-UHFFFAOYSA-N
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Description

6-Bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a bromine atom, a pyridazinone core, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where the pyridazinone derivative reacts with a pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the pyridazinone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biological studies to understand the interactions of pyridazinone derivatives with various biological targets.

    Industrial Applications: The compound is explored for its use in the development of new catalysts and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazinone core play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine.

    6-Fluoro-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one: Similar structure but with a fluorine atom instead of bromine.

    2-(Pyridin-4-ylmethyl)pyridazin-3(2H)-one: Lacks the halogen atom at the 6-position.

Uniqueness

6-Bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets compared to its chloro or fluoro analogs.

Properties

IUPAC Name

6-bromo-2-(pyridin-4-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-1-2-10(15)14(13-9)7-8-3-5-12-6-4-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCCYPCIZWPRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1Br)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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